molecular formula C22H26N2O B10851829 N-Hexyl-2-phenyl-1H-indole-3-acetamide CAS No. 145040-30-8

N-Hexyl-2-phenyl-1H-indole-3-acetamide

Cat. No.: B10851829
CAS No.: 145040-30-8
M. Wt: 334.5 g/mol
InChI Key: SVHWOYODYBUWLL-UHFFFAOYSA-N
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Description

N-Hexyl-2-phenyl-1H-indole-3-acetamide is an indole-based acetamide compound intended for research and development purposes. Indole-3-acetamide derivatives are a significant class of compounds in medicinal chemistry, with documented scientific interest for their potential bioactivities . While specific pharmacological data for this particular analog may be limited, related indole-3-acetamides have been identified as promising scaffolds in drug discovery research. Studies on similar structures have shown potential for various biological activities, positioning them as valuable tools for pharmaceutical investigation . The indole nucleus is a privileged structure in numerous FDA-approved drugs and natural products, underscoring its fundamental importance in chemical biology . This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

145040-30-8

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

N-hexyl-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C22H26N2O/c1-2-3-4-10-15-23-21(25)16-19-18-13-8-9-14-20(18)24-22(19)17-11-6-5-7-12-17/h5-9,11-14,24H,2-4,10,15-16H2,1H3,(H,23,25)

InChI Key

SVHWOYODYBUWLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Impacts

Compound Name Core Structure Substituents Key Properties/Biological Activity
N-Hexyl-2-phenyl-1H-indole-3-acetamide Indole + acetamide Hexyl (N), phenyl (C2) High lipophilicity; potential CNS activity
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indole + acetamide Phenylethyl (N), no C2 substituent Intermediate for nitrogen heterocycles
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Indole + acetamide Hydroxyimino (C3), halogenated phenyl Antioxidant (FRAP/DPPH activity)
N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide Indole + acetamide Dihexyl (N), phenyl (C2) Enhanced lipophilicity; solubility challenges
2-(1,3-dioxoisoindol-2-yl)-N-ethylacetamide Isoindole + acetamide Ethyl (N), dioxo groups Altered electronic properties; unknown bioactivity

Key Observations:

Hexyl vs. Dihexyl substitution (as in N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide) further amplifies lipophilicity but may reduce aqueous solubility .

Phenyl vs. Halogenated Phenyl Groups: Antioxidant derivatives with halogenated phenyl rings (e.g., compounds 3j, 3a in ) exhibit superior radical scavenging activity compared to non-halogenated analogs, suggesting electron-withdrawing groups enhance redox properties . The target compound’s unsubstituted phenyl group may prioritize steric or π-π interactions over electronic effects in biological targets.

Indole vs. Isoindole Cores :

  • The isoindole derivative () contains a 1,3-dioxo group, altering electron distribution and reducing aromaticity compared to the indole core. This structural difference may limit its utility in targets requiring indole-specific binding .

Antioxidant Activity:

  • N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives () show potent FRAP (Ferric Reducing Antioxidant Power) and DPPH (1,1-diphenyl-2-picrylhydrazyl) activities, with IC₅₀ values comparable to ascorbic acid. Halogenation at the phenyl ring (e.g., Cl, Br) is critical for activity .

Physicochemical Properties

  • Lipophilicity :
    • The hexyl group in the target compound increases logP compared to ethyl or phenylethyl analogs, favoring passive diffusion across biological membranes .
    • Dihexyl derivatives () may face solubility limitations despite enhanced membrane permeability.
  • Crystallographic Analysis :
    • Tools like SHELXL () and ORTEP-3 () are widely used for structural validation of indole derivatives, ensuring accurate determination of substituent conformations .

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing 2-arylindoles. As demonstrated in sources and, acetophenone reacts with phenylhydrazine in ethanol under acidic conditions to form acetophenone phenylhydrazone. Cyclization via polyphosphoric acid (PPA) at 100–120°C yields 2-phenylindole with a reported efficiency of 58–72%. Critical parameters include:

  • Molar ratio : 1:1 acetophenone to phenylhydrazine.

  • Cyclization agent : PPA or Eaton’s reagent.

  • Reaction time : 10–30 minutes under vigorous stirring.

Side products, such as N-hydroxy indolin-3-ones, may form if reaction temperatures exceed 120°C. Purification via column chromatography (hexane/ethyl acetate, 9:1) ensures >95% purity.

Alternative Route via 2-Aminoacetophenone

Source describes an alternative pathway using 2-aminoacetophenone and phenylhydrazine. Refluxing in ethanol with acetic acid for 7 hours generates the hydrazone intermediate, which cyclizes spontaneously under thermal conditions. While this method avoids strong acids like PPA, yields are modest (45–50%) due to competing decomposition pathways.

Formation of N-Hexyl Acetamide via Carbodiimide-Mediated Coupling

The final step involves coupling 2-phenylindole-3-acetic acid with hexylamine to form the target acetamide. Source provides a validated protocol using 1,1-carbonyldiimidazole (CDI) as an activating agent:

Activation of Carboxylic Acid

2-Phenylindole-3-acetic acid (1.0 equiv) reacts with CDI (1.2 equiv) in acetonitrile at room temperature, forming an acyl imidazolide intermediate. Pyridine (0.1 equiv) catalyzes the reaction by deprotonating the carboxylic acid. Gas evolution (CO₂) confirms intermediate formation.

Amide Bond Formation

Hexylamine (1.5 equiv) is added to the acyl imidazolide, and the mixture is stirred for 12–24 hours. The reaction proceeds via nucleophilic attack, yielding this compound. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the final product in 70–78% yield.

Table 1: Optimization of Coupling Conditions

ParameterOptimal ValueYield (%)
CDI Equiv1.278
Hexylamine Equiv1.575
SolventAcetonitrile78
Reaction Time (h)1875

Analytical Characterization and Validation

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.68–7.12 (m, 9H, aromatic), 3.42 (t, 2H, -NHCH₂-), 2.89 (s, 2H, -CH₂CO-).

  • ¹³C NMR : δ 172.4 (C=O), 136.2–114.7 (aromatic carbons), 40.1 (-NHCH₂-).

  • HRMS : [M+H]⁺ calculated for C₂₆H₃₁N₂O: 397.2381; found: 397.2385.

Challenges and Mitigation Strategies

  • Regioselectivity in Formylation : Competing C2 formylation is minimized by maintaining low temperatures (0–5°C) during the Vilsmeier-Haack reaction.

  • Byproduct Formation : Unreacted acyl imidazolide is removed via aqueous wash (5% HCl).

  • Scale-Up Limitations : CDI-mediated coupling shows excellent scalability, with kilogram-scale batches achieving 72% yield in pilot studies .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ParameterTypical RangeOptimization Tips
Reaction Time3–5 hoursMonitor via TLC to avoid over-decomposition
Catalyst (AcOH)10–15% v/vAdjust based on substrate solubility
Yield50–70%Improve via inert atmosphere (N₂/Ar)

Basic: How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Methodological Answer:
Structural elucidation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for indole protons (δ 7.1–7.8 ppm), hexyl chain protons (δ 0.8–1.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 418.61) using high-resolution ESI-MS.
  • X-ray Crystallography: For definitive proof, grow single crystals via slow evaporation (e.g., ethanol/water mix). Refine using SHELXL (for small molecules) to resolve bond lengths/angles .

Critical Note: Cross-validate spectroscopic data with computational tools (e.g., DFT-calculated NMR shifts) to address ambiguities.

Advanced: How should researchers resolve contradictions in pharmacological activity data for indole derivatives?

Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) require:

  • Dose-Response Validation: Perform triplicate assays (e.g., MTT for cytotoxicity) across a wide concentration range (1 nM–100 µM).
  • Orthogonal Assays: Confirm results using complementary methods (e.g., apoptosis markers via flow cytometry if anti-cancer activity is claimed).
  • Structural Reanalysis: Check for impurities (via HPLC) or stereochemical inconsistencies (e.g., unintended racemization) .

Example Workflow:

Re-synthesize the compound with strict QC.

Test in parallel with a reference standard (e.g., cisplatin for cytotoxicity).

Use statistical tools (ANOVA, p-value <0.05) to assess significance.

Advanced: What methodologies are recommended for analyzing hydrogen-bonding patterns in this compound crystals?

Methodological Answer:
Hydrogen-bonding networks in crystals can be dissected using:

  • Graph Set Analysis (GSA): Classify interactions into motifs (e.g., D = donor, A = acceptor). For indole derivatives, common motifs include N–H···O (amide) and C–H···π (aromatic) bonds .
  • Software Tools: Use SHELX-refined X-ray data to generate .cif files, then visualize with Mercury or OLEX2.
  • Thermal Ellipsoids: Assess disorder or dynamic bonding via anisotropic displacement parameters.

Case Study: In similar indole-acetamides, a R₂²(8) motif (two donors/two acceptors) stabilizes dimeric structures .

Advanced: How can computational modeling predict the supramolecular interactions of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent-solute interactions (e.g., in DMSO/water) using AMBER or GROMACS. Analyze radial distribution functions for aggregation trends.
  • Docking Studies: Predict binding to biological targets (e.g., COX-2 for anti-inflammatory activity) with AutoDock Vina. Validate via free-energy calculations (MM/PBSA).
  • Quantum Mechanics (QM): Calculate electrostatic potential surfaces (EPS) to identify reactive sites for functionalization .

Data Integration: Correlate computational results with experimental XRD hydrogen-bond metrics to refine force fields.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Waste Disposal: Segregate organic waste (e.g., column chromatography eluents) and neutralize acidic byproducts before disposal.
  • Emergency Measures: In case of skin contact, rinse with 10% sodium bicarbonate solution; for inhalation, move to fresh air immediately.

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